molecular formula C12H18O4 B1630256 Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate CAS No. 51656-91-8

Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate

Cat. No. B1630256
CAS RN: 51656-91-8
M. Wt: 226.27 g/mol
InChI Key: UIWISFUVNHCOBJ-UHFFFAOYSA-N
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Patent
US08232403B2

Procedure details

Triethylphosphonoacetate (146 mL, 0.74 mol) is added to a suspension of NaH (60% in oil, 29.5 g, 0.74 mol) in THF (2500 mL) at 0-5° C., and the mixture is stirred for 30 min at the same temperature. To the mixture is added dropwise 1,4-cyclohexanedione monoethylene acetal (100 g, 0.64 mol) in THF (700 mL) at 0-5° C. and stirring is continued for 1 hour at the same temperature. After addition of H2O (1500 mL), the mixture is extracted with EtOAc (3000 mL). The water layer is extracted with EtOAc (1500 mL×2) and combined organic layer is washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure to afford 8-ethoxycarbonylmethylidene-1,4-dioxaspiro[4.5]decane (172.9 g) as a colorless oil. The crude product is used without further purification.
[Compound]
Name
Triethylphosphonoacetate
Quantity
146 mL
Type
reactant
Reaction Step One
Name
Quantity
29.5 g
Type
reactant
Reaction Step One
Name
Quantity
2500 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
reactant
Reaction Step Two
Name
Quantity
1500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]1[O:13][C:6]2([CH2:11][CH2:10][C:9](=O)[CH2:8][CH2:7]2)[O:5][CH2:4]1.[OH2:14].[CH2:15]1[CH2:19][O:18][CH2:17][CH2:16]1>>[CH2:17]([O:18][C:19]([CH:15]=[C:9]1[CH2:10][CH2:11][C:6]2([O:13][CH2:3][CH2:4][O:5]2)[CH2:7][CH2:8]1)=[O:14])[CH3:16] |f:0.1|

Inputs

Step One
Name
Triethylphosphonoacetate
Quantity
146 mL
Type
reactant
Smiles
Name
Quantity
29.5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
2500 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C1COC2(CCC(CC2)=O)O1
Name
Quantity
700 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
1500 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 30 min at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
is continued for 1 hour at the same temperature
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with EtOAc (3000 mL)
EXTRACTION
Type
EXTRACTION
Details
The water layer is extracted with EtOAc (1500 mL×2)
WASH
Type
WASH
Details
is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC(=O)C=C1CCC2(OCCO2)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 172.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.